molecular formula C10H18O5 B1666292 3-Hydroxydecanedioic acid CAS No. 68812-93-1

3-Hydroxydecanedioic acid

Cat. No. B1666292
CAS RN: 68812-93-1
M. Wt: 218.25 g/mol
InChI Key: OQYZCCKCJQWHIE-UHFFFAOYSA-N
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Description

3-Hydroxydecanedioic acid, also known as 3-hydroxy-sebacate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . It is a dicarboxylic acid that is found in most vertebrates .


Synthesis Analysis

The 3-hydroxy dicarboxylic acids such as 3-hydroxydecanedioic acid are formed from fatty acids by a combination of omega-oxidation and incomplete beta-oxidation . The major compound found in urine from patients with ketoacidosis was 3-hydroxydecanedioic acid .


Molecular Structure Analysis

The molecular formula of 3-Hydroxydecanedioic acid is C10H18O5 . The average mass is 218.247 Da and the monoisotopic mass is 218.115417 Da .


Chemical Reactions Analysis

3-Hydroxydecanedioic acid is a product of the omega-oxidation of 3-hydroxy fatty acids. Subsequent beta-oxidation of the dicarboxylates yields lower-chain 3-hydroxydicarboxylic acids .

Scientific Research Applications

1. Role in Ketoacidosis

3-Hydroxydecanedioic acid, along with other aliphatic 3-hydroxy dicarboxylic acids, has been identified in the urine of patients with ketoacidosis. It is suggested that these acids are formed from fatty acids through a combination of omega-oxidation and incomplete beta-oxidation (Greter, Lindstedt, Seeman, & Steen, 1980).

2. Biological Production as a Platform Chemical

3-Hydroxypropionic acid (3-HP), which is structurally related to 3-hydroxydecanedioic acid, is a valuable platform chemical with potential applications in the synthesis of polymers and other derivatives. Recent research has focused on microbial production of 3-HP, exploring various strategies for improving yield and productivity (Kumar, Ashok, & Park, 2013), (Chen et al., 2014), (Jiang, Meng, & Xian, 2009).

3. Microbial Production in Escherichia coli

Studies have shown that the production of 3-Hydroxydecanoic acid (3HD) in Escherichia coli can be enhanced through the manipulation of specific genes. This supports the potential for using E. coli as a cell factory for the production of bio-based 3-Hydroxydecanoic acid and derived acrylates (Zheng et al., 2004).

4. Bio-production and Engineering Strategies

There have been advancements in the microbial production of 3-HP from various renewable resources, with significant interest in metabolic engineering and synthetic biology for improving the efficiency of this process. Different microbes have been explored as potential production hosts (Jers et al., 2019), (Wang et al., 2023).

5. Tolerance Mechanism in Yeast

Research has identified a glutathione-dependent mechanism in yeast that provides increased tolerance to 3-hydroxypropionic acid. This understanding can be crucial for developing robust cell factories for large-scale production (Kildegaard et al., 2014).

Safety And Hazards

For safety, it is advised to avoid dust formation, breathing vapours, mist or gas. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-hydroxydecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYZCCKCJQWHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867719
Record name 3-Hydroxydecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxydecanedioic acid

CAS RN

73141-46-5, 68812-93-1
Record name 3-Hydroxysebacic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73141-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxydecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068812931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxysebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073141465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYSEBACATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0JEZ4U1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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